molecular formula C12H19NO4 B13894685 3-(2-Amino-4,6-dimethoxyphenoxy)-2-methylpropan-1-ol

3-(2-Amino-4,6-dimethoxyphenoxy)-2-methylpropan-1-ol

Cat. No.: B13894685
M. Wt: 241.28 g/mol
InChI Key: KXKXZRRAKQHANV-UHFFFAOYSA-N
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Description

3-(2-Amino-4,6-dimethoxyphenoxy)-2-methylpropan-1-ol is an organic compound with the molecular formula C11H17NO4. This compound is characterized by the presence of an amino group, two methoxy groups, and a phenoxy group attached to a propanol backbone. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-4,6-dimethoxyphenoxy)-2-methylpropan-1-ol typically involves the reaction of 2-amino-4,6-dimethoxyphenol with an appropriate alkylating agent. One common method is the reaction of 2-amino-4,6-dimethoxyphenol with 2-methyl-3-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-4,6-dimethoxyphenoxy)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines or amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used to replace the methoxy groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce various amines or hydroxylamines.

Scientific Research Applications

3-(2-Amino-4,6-dimethoxyphenoxy)-2-methylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Amino-4,6-dimethoxyphenoxy)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethoxypyrimidine: This compound shares the amino and methoxy groups but has a pyrimidine ring instead of a phenoxy group.

    4,6-Dimethoxy-2-(phenoxycarbonyl)amino-pyrimidine: Similar in structure but contains a pyrimidine ring and a phenoxycarbonyl group.

Uniqueness

3-(2-Amino-4,6-dimethoxyphenoxy)-2-methylpropan-1-ol is unique due to its specific combination of functional groups and its propanol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

3-(2-amino-4,6-dimethoxyphenoxy)-2-methylpropan-1-ol

InChI

InChI=1S/C12H19NO4/c1-8(6-14)7-17-12-10(13)4-9(15-2)5-11(12)16-3/h4-5,8,14H,6-7,13H2,1-3H3

InChI Key

KXKXZRRAKQHANV-UHFFFAOYSA-N

Canonical SMILES

CC(CO)COC1=C(C=C(C=C1OC)OC)N

Origin of Product

United States

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